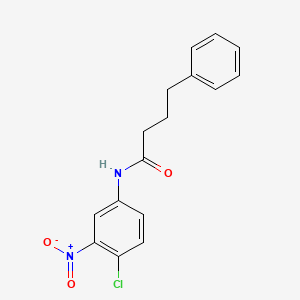
N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide, commonly known as CNB-001, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. It is a small molecule that has been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of CNB-001 is not fully understood, but it is thought to act by modulating multiple signaling pathways involved in neuroprotection. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes, and to inhibit the JNK and NF-κB pathways, which are involved in inflammation and cell death.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a range of biochemical and physiological effects in preclinical models. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance synaptic plasticity and cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of CNB-001 is its high purity and stability, which makes it suitable for use in scientific research. It has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development. However, one limitation is that its exact mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several potential future directions for research on CNB-001. One area of focus could be on its potential as a treatment for specific neurodegenerative diseases, such as Alzheimer's or Parkinson's disease. Another direction could be on its potential use in combination with other neuroprotective agents to enhance its therapeutic effects. Additionally, further studies could be done to elucidate its mechanism of action and to identify potential biomarkers of its efficacy.
Synthesis Methods
CNB-001 can be synthesized using a multi-step process involving the reaction of 4-chloro-3-nitrophenylhydrazine with 4-phenylbutanone, followed by reduction and acylation steps. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Scientific Research Applications
CNB-001 has been extensively studied in preclinical models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. It has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis, which are all implicated in the pathogenesis of these diseases.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-14-10-9-13(11-15(14)19(21)22)18-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWUNKHEKODIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5835667.png)
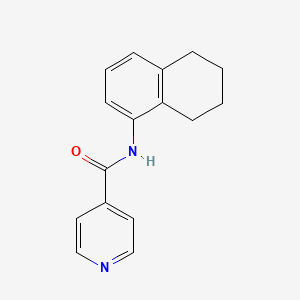
![ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5835690.png)
![2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5835696.png)
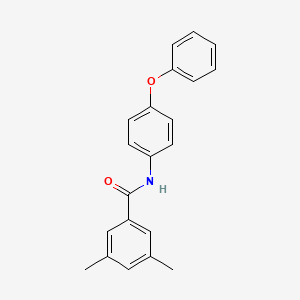
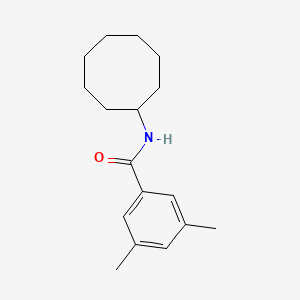

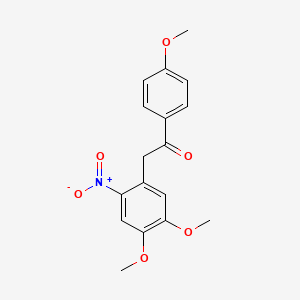
![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5835733.png)

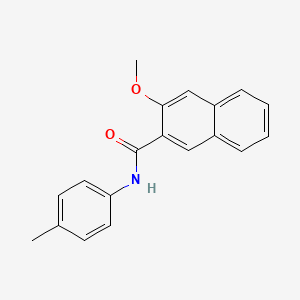
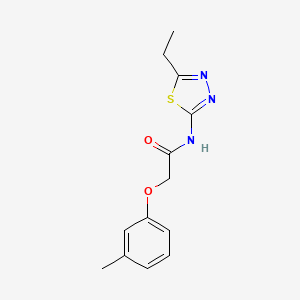

![(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5835743.png)
